molecular formula C8H4F14O B082376 1h,1h,8h-Perfluoro-1-octanol CAS No. 10331-08-5

1h,1h,8h-Perfluoro-1-octanol

Cat. No.: B082376
CAS No.: 10331-08-5
M. Wt: 382.09 g/mol
InChI Key: ISIIJJQHILZBPB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,1H,8H-Perfluoro-1-octanol can be synthesized through various methods, including the telomerization of tetrafluoroethylene with alcohols. One common method involves the reaction of perfluorooctyl iodide with sodium borohydride in the presence of a solvent like tetrahydrofuran . The reaction conditions typically include low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often involves the electrochemical fluorination of octanol derivatives. This process yields high-purity products and is scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1H,1H,8H-Perfluoro-1-octanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H,1H,8H-Perfluoro-1-octanol has numerous applications in scientific research:

    Chemistry: Used as a surfactant and in the synthesis of fluorinated compounds.

    Biology: Employed in studies involving cell membrane interactions due to its hydrophobic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.

    Industry: Utilized in the production of water-repellent coatings and lubricants.

Mechanism of Action

The mechanism of action of 1H,1H,8H-Perfluoro-1-octanol is primarily based on its hydrophobic and lipophobic properties. It interacts with lipid bilayers, altering membrane fluidity and permeability. This compound can also form stable complexes with proteins and other biomolecules, affecting their function and stability .

Comparison with Similar Compounds

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorooctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F14O/c9-2(10)4(13,14)6(17,18)8(21,22)7(19,20)5(15,16)3(11,12)1-23/h2,23H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIIJJQHILZBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379960
Record name 1H,1H,8H-Perfluoro-1-octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10331-08-5
Record name 1H,1H,8H-Perfluoro-1-octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1h,1h,8h-Perfluoro-1-octanol
Reactant of Route 2
1h,1h,8h-Perfluoro-1-octanol
Reactant of Route 3
1h,1h,8h-Perfluoro-1-octanol
Reactant of Route 4
1h,1h,8h-Perfluoro-1-octanol
Reactant of Route 5
1h,1h,8h-Perfluoro-1-octanol
Reactant of Route 6
1h,1h,8h-Perfluoro-1-octanol

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